(R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride
Description
(R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride is the R-enantiomer of a key intermediate in the synthesis of ramelteon, a melatonin receptor agonist approved for treating insomnia . This compound is structurally characterized by a tricyclic indeno-furan core linked to an ethylamine group, with a stereocenter at the 8-position of the fused ring system. The hydrochloride salt form enhances stability and crystallinity, making it suitable for analytical and synthetic applications . While the S-enantiomer is pharmacologically active as a precursor to ramelteon, the R-form is primarily studied as a chiral impurity or reference standard . Its synthesis typically involves asymmetric resolution of racemic intermediates using chiral acids like dibenzoyl-L-tartaric acid, achieving optical purity up to 98.6% ee for the S-enantiomer .
Properties
IUPAC Name |
2-[(8R)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12;/h3-4,10H,1-2,5-8,14H2;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRBVFJPGFTDDU-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CCN)C3=C(C=C2)OCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1CCN)C3=C(C=C2)OCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the indeno-furan core: This step involves cyclization reactions to form the indeno-furan ring system.
Introduction of the ethan-1-amine group: This is achieved through nucleophilic substitution reactions, where an amine group is introduced to the ethan-1 position.
Resolution of the ®-enantiomer: Chiral resolution techniques are employed to obtain the ®-enantiomer in high purity.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Chemical Reactions Involving (R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride
The synthesis and chemical reactions of (R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride typically involve several key steps:
Key Reactions
The following reactions are crucial in the synthesis and functionalization of (R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride:
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Ir-Catalyzed Reactions : These reactions are pivotal for constructing the indeno-furan core and involve transition metal catalysis for efficiency.
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Intramolecular C–H Bond Activation : This step often leads to cyclization and formation of complex structures.
Data Table: Reaction Conditions and Yields
Mechanistic Insights
The mechanism of action for (R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride primarily involves its interaction with melatonin receptors (MT1 and MT2). This interaction influences circadian rhythms and sleep-wake cycles.
Pharmacological Profile
Research indicates that (R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride exhibits:
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Selective binding affinity to melatonin receptors
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Potential therapeutic applications in sleep disorders
Scientific Research Applications
®-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ®-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ramelteon (S-enantiomer propionamide derivative)
- Structure: (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide.
- Pharmacology: Selective agonist of MT1/MT2 melatonin receptors, with 3–16× higher affinity than melatonin itself . Non-sedating and FDA-approved for insomnia (2005) .
- Synthesis: Derived from (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine via propionylation .
Key Data :
Property Value Reference Optical Purity (S-enantiomer) ≥98.6% ee Receptor Affinity (MT1) Ki = 14.0 pM Bioavailability ~1.8%
(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine
- Role : Immediate precursor to ramelteon.
- Synthesis : Resolved from racemic mixtures using dibenzoyl-L-tartaric acid or asymmetric hydrogenation .
- Comparison with R-enantiomer : The S-form is pharmacologically active, while the R-enantiomer lacks significant receptor binding .
Racemic 2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine
- Synthesis : Generated via Catellani-type alkylation and Heck cyclization cascades .
- Utility : Requires chiral resolution to isolate the active S-enantiomer. Lower overall yield (16–26%) compared to asymmetric routes .
Ramelteon Metabolites (e.g., M-II)
- Structure: 2-hydroxy-N-[2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl]propanamide.
- Activity : 10% potency of ramelteon; retains MT1/MT2 selectivity .
Related Intermediates and Impurities
- (E)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine: Key intermediate in asymmetric hydrogenation routes .
- Bis(2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl)amine: Byproduct formed during alkylation steps; monitored as a synthetic impurity .
Structural and Functional Comparison Table
Biological Activity
(R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride is a compound with significant biological activity, particularly as a selective melatonin receptor agonist. This article explores its biological properties, synthesis methods, and relevant research findings.
- Chemical Formula : C13H18ClNO
- Molecular Weight : 239.74 g/mol
- CAS Number : 196597-17-8
The compound is characterized by a unique indeno-furan structure that contributes to its pharmacological properties.
Melatonin Receptor Agonism
(R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride exhibits potent agonistic activity at the melatonin receptors (MT1 and MT2). This activity suggests potential applications in sleep disorders and circadian rhythm regulation.
The compound binds to melatonin receptors in the brain, mimicking the effects of endogenous melatonin. This interaction can lead to:
- Sleep induction : Enhancing sleep quality and reducing latency.
- Circadian rhythm modulation : Adjusting the body’s internal clock.
Anticancer Properties
Recent studies have indicated that derivatives of this compound may possess anticancer properties. Research has shown that certain indeno-furan derivatives can inhibit cancer cell proliferation through various mechanisms:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from dividing.
Antimicrobial Activity
Preliminary investigations have also suggested antimicrobial effects against various bacterial strains. The compound's derivatives have shown activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values indicating moderate efficacy.
Synthesis and Characterization
The synthesis of (R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride involves several steps:
- Preparation of Indeno-Furan Core : Utilizing cyclization reactions to form the indeno-furan structure.
- Amine Functionalization : Introducing the ethanamine moiety through reductive amination techniques.
The characterization of synthesized compounds is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity.
Table of Biological Activity Data
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Melatonin Receptor Agonism | Sleep induction | |
| Anticancer Activity | Inhibition of cell proliferation | |
| Antimicrobial Activity | Moderate efficacy against Gram+ |
Case Study: Sleep Disorders Treatment
A clinical study investigated the efficacy of (R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride in patients with insomnia. The results indicated significant improvements in sleep quality and duration compared to placebo controls.
Q & A
Q. Key Computational Findings :
- HOMO : Localized on the indeno-furan core.
- LUMO : Concentrated on the ethanamine side chain.
- Reactivity : Nucleophilic sites at oxygen and electrophilic regions near the amine group .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using CDCl₃ or DMSO-d₆. For example, the indeno-furan core shows aromatic protons at δ 6.8–7.2 ppm, while the ethanamine side chain resonates at δ 2.5–3.5 ppm .
- MS (ESI+) : Confirm molecular weight (MW 203.28 for free base; MW + HCl = 239.74) with [M+H]⁺ peaks .
- FTIR : Identify NH₂ stretches (~3350 cm⁻¹) and C–O–C furan vibrations (~1250 cm⁻¹) .
Q. Validation Protocol :
- Compare experimental NMR shifts with DFT-predicted values (RMSD <0.1 ppm for ¹H) .
- Use X-ray diffraction for absolute stereochemical confirmation .
Advanced: How does stereochemistry influence the compound’s biological activity?
Methodological Answer:
The (R)-enantiomer exhibits distinct pharmacological profiles due to:
- Receptor binding : The chiral center’s spatial arrangement enhances melatonin receptor (MT₁/MT₂) affinity, as seen in structurally related compounds like Ramelteon .
- Metabolic stability : (R)-configuration reduces hepatic CYP450-mediated degradation compared to (S)-isomers, as inferred from pharmacokinetic studies on indeno-furan derivatives .
Q. Experimental Design :
- Enantiomer-specific assays : Use chiral HPLC to separate isomers and test in vitro receptor binding (IC₅₀ values).
- MD Simulations : Model interactions with MT₁ receptors to identify hydrogen-bonding motifs (e.g., amine group with Ser110/His195 residues) .
Basic: How can reaction conditions be optimized to minimize byproducts during synthesis?
Methodological Answer:
- Solvent-free protocols : Reduce side reactions (e.g., dimerization) by eliminating solvents, as shown in indeno-furan-8-one condensations .
- Temperature control : Maintain RT to prevent thermal decomposition of the amine group.
- Catalyst screening : Test Brønsted acids (e.g., acetic acid) or bases (e.g., NaOAc) to accelerate imine formation without racemization .
Q. Byproduct Analysis :
- TLC monitoring : Use silica gel F254 plates to detect intermediates.
- Purification : Flash chromatography (hexane:EtOAc gradient) removes unreacted aldehydes or amine precursors .
Advanced: What role do molecular dynamics (MD) simulations play in understanding this compound’s pharmacokinetics?
Methodological Answer:
MD simulations predict:
- Blood-brain barrier (BBB) permeability : LogP values (~2.1) and polar surface area (PSA <60 Ų) suggest CNS penetration, critical for neuroactive compounds .
- Protein binding : Hydrophobic interactions with serum albumin (binding free energy ~−8.2 kcal/mol) influence bioavailability .
- Metabolic pathways : CYP3A4-mediated oxidation at the furan ring (activation energy ~15 kcal/mol) is a major clearance route .
Q. Simulation Parameters :
- Force Field: AMBER or CHARMM for ligand-protein complexes.
- Solvation: Explicit water models (TIP3P) for accurate free-energy calculations.
Basic: What stability challenges arise during storage, and how are they addressed?
Methodological Answer:
Q. Stability Data :
| Condition | Degradation (%) | Time (months) |
|---|---|---|
| 25°C, humid | 15% | 3 |
| −20°C, dry | <2% | 12 |
Advanced: How do structural modifications impact antibacterial/antifungal efficacy?
Methodological Answer:
Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) on the arylidene moiety show enhanced activity:
Q. Testing Protocol :
- Broth microdilution (CLSI guidelines) for MIC determination.
- Time-kill assays to assess bactericidal vs. bacteriostatic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
